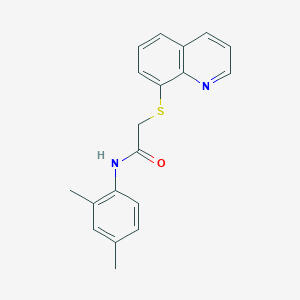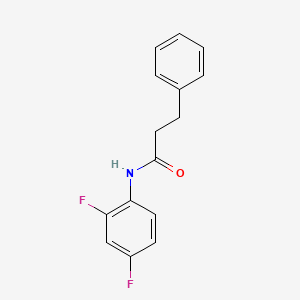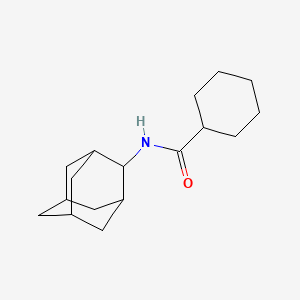![molecular formula C18H24N4O2 B5767455 3-tert-butyl-N'-[1-(4-ethoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide](/img/structure/B5767455.png)
3-tert-butyl-N'-[1-(4-ethoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-tert-butyl-N'-[1-(4-ethoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide, also known as TBEH, is a novel compound that has shown promising results in various scientific research applications. TBEH is a pyrazole derivative that has been synthesized using a simple and efficient method.
Mecanismo De Acción
The mechanism of action of 3-tert-butyl-N'-[1-(4-ethoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide is not fully understood. However, it has been suggested that this compound exerts its anticancer activity by inducing apoptosis, cell cycle arrest, and inhibiting angiogenesis. This compound has also been found to inhibit the growth of cancer cells by inducing oxidative stress and DNA damage.
Biochemical and Physiological Effects:
This compound has been found to have various biochemical and physiological effects. It has been shown to inhibit the expression of various pro-inflammatory cytokines, including TNF-α, IL-6, and IL-1β. This compound has also been found to increase the activity of antioxidant enzymes, including SOD and CAT. Moreover, this compound has been found to reduce the levels of reactive oxygen species (ROS) and lipid peroxidation.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 3-tert-butyl-N'-[1-(4-ethoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide is its simple and efficient synthesis method. This compound also exhibits potent anticancer activity against various cancer cell lines, making it a promising candidate for further research. However, one of the limitations of this compound is its poor solubility in water, which may limit its use in certain experiments.
Direcciones Futuras
There are several future directions for 3-tert-butyl-N'-[1-(4-ethoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide research. One of the potential applications of this compound is in the treatment of neurodegenerative diseases, including Alzheimer's and Parkinson's disease. This compound has also been suggested to have potential as a therapeutic agent for the treatment of diabetes. Moreover, further research is needed to understand the mechanism of action of this compound and to optimize its pharmacological properties.
Conclusion:
In conclusion, this compound is a novel compound that has shown promising results in various scientific research applications. The synthesis method is simple and efficient, providing a high yield of the final product. This compound exhibits potent anticancer activity against various cancer cell lines, has antifungal and antibacterial activity, and has anti-inflammatory and antioxidant properties. However, further research is needed to understand the mechanism of action of this compound and to optimize its pharmacological properties.
Métodos De Síntesis
3-tert-butyl-N'-[1-(4-ethoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide has been synthesized using a one-pot reaction between 4-ethoxybenzaldehyde, tert-butyl hydrazine, and ethyl acetoacetate in the presence of acetic acid. The reaction proceeds through a condensation reaction followed by cyclization to form the pyrazole ring. The final product is obtained by the addition of carbohydrazide. The synthesis method is simple, efficient, and provides a high yield of the final product.
Aplicaciones Científicas De Investigación
3-tert-butyl-N'-[1-(4-ethoxyphenyl)ethylidene]-1H-pyrazole-5-carbohydrazide has shown promising results in various scientific research applications. It has been found to exhibit potent anticancer activity against various cancer cell lines, including breast, lung, and colon cancer. This compound has also been shown to have antifungal and antibacterial activity. Moreover, this compound has been found to have anti-inflammatory and antioxidant properties.
Propiedades
IUPAC Name |
5-tert-butyl-N-[(E)-1-(4-ethoxyphenyl)ethylideneamino]-1H-pyrazole-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H24N4O2/c1-6-24-14-9-7-13(8-10-14)12(2)19-22-17(23)15-11-16(21-20-15)18(3,4)5/h7-11H,6H2,1-5H3,(H,20,21)(H,22,23)/b19-12+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBDVPMSCENVADP-XDHOZWIPSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=NNC(=O)C2=NNC(=C2)C(C)(C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C(=N/NC(=O)C2=NNC(=C2)C(C)(C)C)/C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H24N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-[(4-methoxyphenyl)sulfonyl]-3,5-dimethyl-1H-pyrazole](/img/structure/B5767379.png)
![N-[(7-methoxy-1,3-benzodioxol-5-yl)methyl]-2-methylaniline](/img/structure/B5767381.png)


![2-chloro-N-{[(6-methyl-2-pyridinyl)amino]carbonothioyl}benzamide](/img/structure/B5767412.png)

![4-chloro-2-{[(4-isopropylphenoxy)acetyl]amino}benzoic acid](/img/structure/B5767425.png)


![methyl 2-{[(4-isobutylphenyl)sulfonyl]amino}benzoate](/img/structure/B5767454.png)
![4-({[4-methyl-5-(2-thienyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)morpholine](/img/structure/B5767458.png)

![2-[(2,4-dichlorophenyl)thio]-N-(4-fluorophenyl)acetamide](/img/structure/B5767468.png)